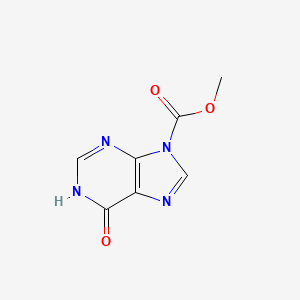

methyl 6-oxo-3H-purine-9-carboxylate

Beschreibung

Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative featuring a methyl ester group at the 9-position and an oxo (keto) group at the 6-position. The compound’s purine core enables hydrogen bonding and metal coordination, while the ester group enhances lipophilicity, influencing solubility and reactivity .

Eigenschaften

Molekularformel |

C7H6N4O3 |

|---|---|

Molekulargewicht |

194.15 g/mol |

IUPAC-Name |

methyl 6-oxo-1H-purine-9-carboxylate |

InChI |

InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12) |

InChI-Schlüssel |

GBLXVTXYQUGVRC-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)N1C=NC2=C1N=CNC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different purine derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 6-oxo-3H-purine-9-carboxylate and related compounds:

Coordination Chemistry

- 9dhx-Copper Complexes: 9dhx forms [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] in aqueous media and [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O in methanol, demonstrating pH- and solvent-dependent coordination modes. The 6-oxo group acts as a binding site, while the absence of an ester group limits steric hindrance .

- Hypothetical Coordination of Methyl 6-oxo-3H-purine-9-carboxylate : The 6-oxo group could similarly coordinate metals, but the 9-methyl ester may reduce binding affinity compared to 9dhx due to steric or electronic effects.

Spectroscopic Characterization

- 9dhx : Characterized via FT-IR, NMR, and X-ray crystallography. The 6-oxo group exhibits a strong IR absorption near 1680 cm⁻¹, while NMR confirms tautomeric forms .

- Methyl Esters : Methyl groups in esters (e.g., methyl shikimate) show distinct ¹H NMR signals at δ 3.6–3.8 ppm and ¹³C signals near δ 50–55 ppm .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.